N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxyphenylhydrazine with 2-methoxynaphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(E)-1-(3,4-dimethoxyphenyl)but-1-ene: A compound with a similar methoxyphenyl group but different overall structure.
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.
Uniqueness
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, naphthalene moiety, and methoxy groups
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O4/c1-15(17-10-11-21(31-2)23(13-17)33-4)26-29-25(30)20-14-19(27-28-20)24-18-8-6-5-7-16(18)9-12-22(24)32-3/h5-14H,1-4H3,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
AFBRTISMRYHRFM-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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